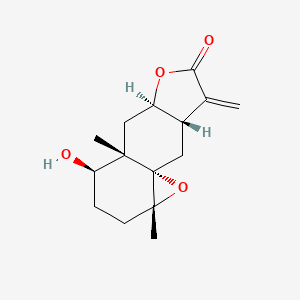
Meridianone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meridianone is a chemical compound with the molecular formula C15H20O4. It consists of 15 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Meridianone would likely involve large-scale organic synthesis processes, utilizing advanced equipment and techniques to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Meridianone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Meridianone can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Menadione: A synthetic naphthoquinone with vitamin K activity.
Methadone: A synthetic opioid analgesic with unique pharmacological properties.
Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Compared to these compounds, this compound may exhibit unique properties and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
74799-13-6 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,3S,7R,9S,10R,13R)-10-hydroxy-9,13-dimethyl-4-methylidene-6,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradecan-5-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-6-15-13(2,7-10(9)18-12(8)17)11(16)4-5-14(15,3)19-15/h9-11,16H,1,4-7H2,2-3H3/t9-,10+,11+,13-,14+,15-/m0/s1 |
InChI Key |
HGCXXEYNHRNBTF-JQRSIXJKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@]3([C@@]1(O2)C[C@@H]4[C@@H](C3)OC(=O)C4=C)C)O |
Canonical SMILES |
CC12CCC(C3(C1(O2)CC4C(C3)OC(=O)C4=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


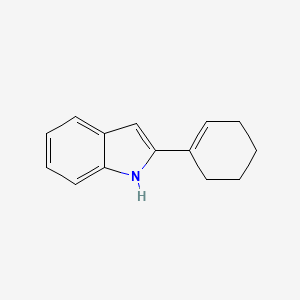
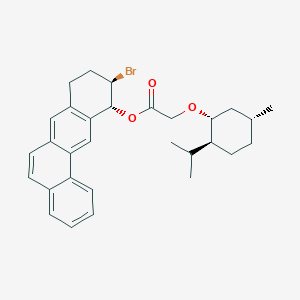
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
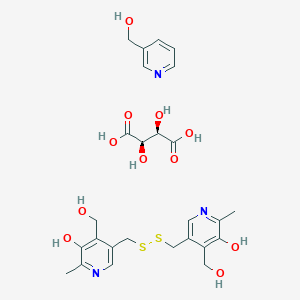
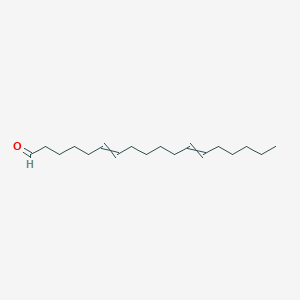
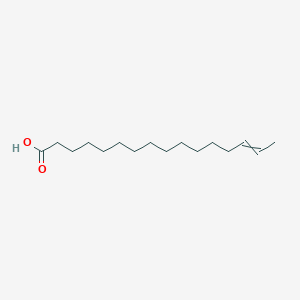
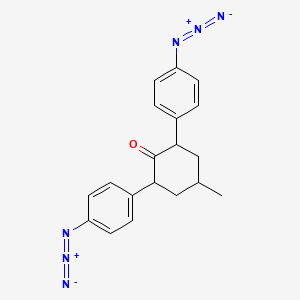
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
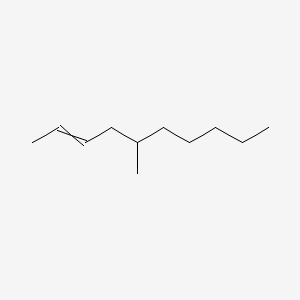
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
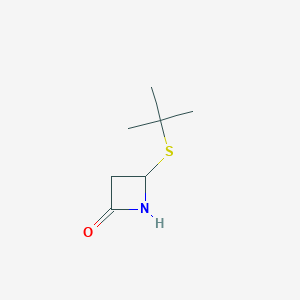
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
